Aliskiren fumarate is a non-peptide, orally active, potent, and selective direct renin inhibitor. [] It acts by binding to renin, the rate-limiting enzyme of the renin-angiotensin-aldosterone system (RAAS). [, ] This system plays a crucial role in regulating blood pressure and electrolyte balance. [] Aliskiren fumarate has been investigated for its potential in treating cardiovascular and renal diseases. [, ]
Aliskiren fumarate is derived from aliskiren, which was first synthesized in the late 1990s. The fumarate salt form enhances its solubility and bioavailability. This compound belongs to the class of drugs known as renin inhibitors, distinguishing it from other antihypertensive medications such as angiotensin-converting enzyme inhibitors and angiotensin receptor blockers.
The synthesis of aliskiren fumarate involves several key steps, primarily focusing on the reduction of azide intermediates. One notable method includes:
This synthetic route emphasizes the importance of optimizing reaction conditions to maximize yield and purity.
Aliskiren fumarate has a complex molecular structure characterized by its specific stereochemistry and functional groups. The molecular formula for aliskiren fumarate is CHNOS, with a molecular weight of approximately 552.7 g/mol.
Aliskiren fumarate participates in several chemical reactions during its synthesis:
These reactions are pivotal in ensuring that the final product meets pharmaceutical standards for efficacy and safety.
The mechanism of action for aliskiren fumarate involves:
Studies have shown that this mechanism effectively lowers systolic and diastolic blood pressure in hypertensive patients.
Aliskiren fumarate exhibits several important physical and chemical properties:
These properties are critical for ensuring effective drug delivery and therapeutic efficacy.
Aliskiren fumarate is primarily used in clinical settings for managing hypertension. Its applications include:
The ongoing research into aliskiren's broader therapeutic effects highlights its significance in cardiovascular pharmacotherapy.
Retrosynthetic deconstruction of aliskiren hemifumarate (C30H53N3O6·½C4H4O4) reveals key strategic bond disconnections centered on its complex polyfunctional architecture. The molecule is systematically dissected into three primary synthons: (1) a 4-methoxy-3-(3-methoxypropoxy)benzyl-derived fragment housing the lipophilic P3-P1 binding elements, (2) a chiral hydroxyethylene transition-state isostere containing the critical stereogenic centers, and (3) a tert-butyl carboxamide moiety serving as the P2' substituent [3] [5].
A notable retrosynthetic approach employs a late-stage macrolactamization strategy, disconnecting the amide bond adjacent to the tertiary butyl group. This generates a seco-acid precursor amenable to ring-closing metathesis (RCM) for constructing a nine-membered unsaturated lactone intermediate. Subsequent stereoselective transformations install the remaining chiral centers prior to ring opening and functionalization to yield the linear aliskiren precursor [3]. Alternative industrial routes favor a convergent coupling strategy, connecting advanced chiral intermediates bearing the fully elaborated P1-P1' diol subunit with the functionalized benzyl fragment via amide bond formation or reductive amination, followed by final coupling with the tert-butyl carboxamide moiety [1] [5]. Fumarate salt formation is the terminal step, capitalizing on the free base's basic nitrogen and the favorable crystalline properties of the hemifumarate salt (molecular weight 609.83 g/mol) [7].
Table 1: Key Synthons in Aliskiren Retrosynthesis
Synthon | Structural Role | Key Functional Groups | Synthetic Source |
---|---|---|---|
4-Methoxy-3-(3-methoxypropoxy)benzyl | P3-P1 Binding Region | Aromatic ether, benzyl position | Alkylation of vanillin derivatives |
Chiral Hydroxyethylene Core | Transition-State Mimic, Stereocenters | Hydroxyl, amine, carboxylic acid | Enantioselective hydrogenation/catalytic aziridination |
(2-Carbamoyl-2-methylpropyl) | P2' Substituent | Tert-butyl, carboxamide | Leucine tert-butyl amide derivatives |
Aliskiren's potency stems from its non-peptide transition-state analogue (TSA) design, specifically mimicking the tetrahedral intermediate formed during renin's cleavage of angiotensinogen. Computational modeling and X-ray crystallography of renin-inhibitor complexes revealed that successful inhibition requires:
Early peptide-based inhibitors (e.g., enalkiren, zankiren, remikiren) demonstrated proof-of-concept but suffered from poor oral bioavailability due to high molecular weight, peptide character, and susceptibility to proteolysis. Aliskiren represents a structure-based design breakthrough, achieving nanomolar potency (IC50 = 0.6 nM for human renin) through meticulous optimization of a non-peptide scaffold guided by X-ray co-crystal structures. Key modifications included reducing peptide bonds, introducing rigid elements, and optimizing side-chain hydrophobicity to balance potency with physicochemical properties (Log Poct/water = 2.45 @ pH 7.4, water solubility >350 mg/mL) essential for oral absorption [4] [6] [7].
The installation of aliskiren's multiple stereogenic centers, particularly the sensitive C4 hydroxy and adjacent C3 stereocenters, demands highly enantioselective methods. Rhodium-catalyzed asymmetric hydrogenation plays a pivotal role in synthesizing key chiral intermediates:
Dehydroamino Acid Hydrogenation: A critical intermediate containing a β,γ-unsaturated dehydroamino acid moiety undergoes hydrogenation using Rh(I) complexes with chiral bisphosphine ligands like (R,R)-Et-DuPhos or (S,S)-Me-BPE. This reaction achieves exceptional enantioselectivity (>98% ee) and diastereoselectivity for the syn isomer required for the C3-C4 diol subunit [5]. Conditions typically involve low H2 pressure (50-100 psi), mild temperatures (25-40°C), and aprotic solvents (MeOH, EtOAc, or i-PrOAc). Catalyst loading is optimized between 0.1-0.5 mol% for cost-effectiveness in large-scale production [5].
Catalytic Asymmetric Aziridination: An alternative approach employs dirhodium tetracarboxylate catalysts (e.g., Rh2(S-DOSP)4) with nitrene sources (e.g., PhI=NNs) for the enantioselective aziridination of allylic alcohols derived from the benzyl fragment. The resulting chiral aziridine is then regioselectively opened by nitrogen nucleophiles (e.g., ammonia equivalents) or oxygen nucleophiles under acidic conditions, providing efficient access to vicinal amino alcohol motifs with the required stereochemistry [3].
Dynamic Kinetic Resolution (DKR): Processes involving racemic substrates prone to epimerization under reaction conditions can leverage DKR. For example, hydrogenation of α-amino-β-ketoester precursors using Ru(II)-(S)-BINAP catalysts achieves high ee and de via rapid substrate racemization concurrent with enantioselective reduction [5].
Table 2: Enantioselective Catalytic Systems for Aliskiren Intermediate Synthesis
Catalytic System | Substrate Type | Key Product Stereocenters | Enantioselectivity (ee) | Diastereoselectivity (syn:anti) | Reference Approach |
---|---|---|---|---|---|
Rh/(R,R)-Et-DuPhos | β,γ-Unsaturated Dehydroamino Acid | C3, C4 | >98% | >20:1 | Industrial Scale [5] |
Rh2(S-DOSP)4 | Allylic Alcohol | Vicinal Amino Alcohol (C7, N) | 90-95% | N/A (meso substrate) | Macrocycle Route [3] |
Ru(II)/(S)-BINAP/DMAP | α-Amino-β-ketoester | β-Hydroxy-α-amino ester | 95-99% | >50:1 (via DKR) | Alternative Industrial [5] |
Industrial synthesis of aliskiren relies heavily on convergent coupling of advanced, enantiopure intermediates to enhance efficiency and minimize linear steps. Two primary fragments are synthesized independently and coupled:
Fragment A (P1-P1' Hydroxyethylene Core): Synthesized via enantioselective hydrogenation or biocatalytic reduction to establish the C3 and C4 stereocenters. Protecting group strategies are crucial, often involving silyl ethers (TBS, TIPS) for the C4 alcohol, Boc or Cbz groups for the amine, and tert-butyl or benzyl esters for the carboxylic acid. The final deprotected fragment contains the free acid and amine functionalities needed for coupling [1] [5].
Fragment B (P3 Lipophilic Benzyl Fragment): Prepared from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin). Key steps involve O-alkylation with 3-methoxypropyl chloride to install the 3-(3-methoxypropoxy) group, followed by reduction of the aldehyde to the benzylic alcohol or oxidation to the acid, and finally functionalization (e.g., bromination, Wittig reaction) to generate the benzylic halide or phosphonium ylide needed for coupling with Fragment A [1] [3] [5].
Coupling Strategies:
Downstream processing involves continuous flow chemistry for efficiency: the crude aliskiren free base stream undergoes liquid-liquid extraction (using ethyl acetate/water), antisolvent crystallization (heptane), filtration, and washing. The isolated free base is then dissolved and treated with stoichiometric fumaric acid in a suitable solvent (e.g., ethanol/water mixture) to precipitate the highly crystalline hemifumarate salt [1].
Table 3: Key Polyfunctional Intermediates in Convergent Aliskiren Synthesis
Intermediate Fragment | Key Structural Features | Primary Synthetic Method | Coupling Method to Adjacent Fragment |
---|---|---|---|
Fragment A (P1-P1' Core) | Chiral C3-OH, C4-NH2; Carboxylic Acid | Enantioselective Hydrogenation; Chiral Pool | Amidation with P2' Amine |
Fragment B (P3 Benzyl) | 4-Methoxy-3-(3-Methoxypropoxy)benzyl; -CH2X (X=Br, Cl, NH2, CHO) | Vanillin Alkylation/Functionalization | Reductive Amination or Amidation with Core |
P2' Moiety | (2-Carbamoyl-2-methylpropyl)amine (H2N-CH2-C(CH3)2-CONH2) | Leucinamide derivatization | Amidation with Core Carboxylic Acid |
Achieving the high stereopurity (>99% ee, >95% de) required for aliskiren's clinical efficacy necessitates continuous optimization of chiral ligands and catalysts:
The culmination of this ligand optimization enabled reproducible, industrial-scale synthesis of aliskiren intermediates with the stringent stereochemical fidelity required for its potent renin inhibition (IC50 0.6 nM) [4] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5